ヒドロキシルアミン, O,O'-1,8-オクタジイルビス-

概要

説明

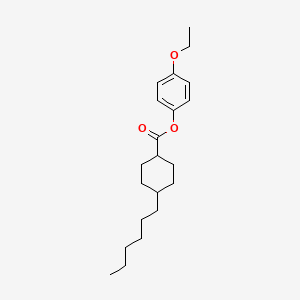

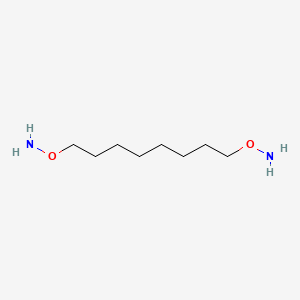

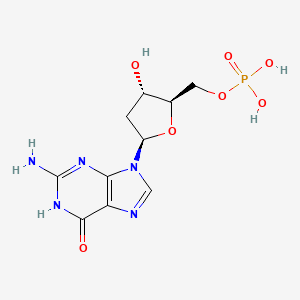

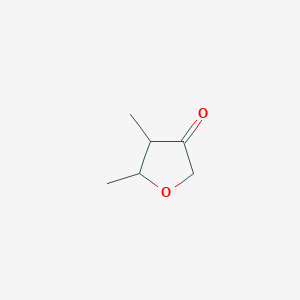

Hydroxylamine, O,O’-1,8-octanediylbis- is a chemical compound with the formula C8H20N2O2 . It contains a total of 31 bonds, including 11 non-H bonds, 9 rotatable bonds, and 2 hydroxylamine(s) (aliphatic) . The molecule is composed of 32 atoms: 20 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Synthesis Analysis

The synthesis of hydroxylamines, including Hydroxylamine, O,O’-1,8-octanediylbis-, involves various methods. One method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Other methods involve the use of transition-metal-catalyzed allylic substitutions .Molecular Structure Analysis

The molecular structure of Hydroxylamine, O,O’-1,8-octanediylbis- is characterized by its bond composition. It contains a total of 31 bonds, including 11 non-H bonds, 9 rotatable bonds, and 2 hydroxylamine(s) (aliphatic) .Chemical Reactions Analysis

Hydroxylamine, O,O’-1,8-octanediylbis- can undergo various chemical reactions. For instance, it can participate in O-alkylation and arylation reactions . It can also undergo reactions with various carbonyl compounds to give the corresponding α-functionalised products .作用機序

Mode of Action

Hydroxylamine and its derivatives are known to interact with various biological molecules, potentially altering their structure and function .

Biochemical Pathways

Hydroxylamine and its derivatives are known to participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .

Action Environment

Environmental factors such as temperature, ph, and the presence of other chemicals can significantly impact the action of a compound .

実験室実験の利点と制限

Hydroxylamine, O,O'-1,8-octanediylbis- has several advantages for lab experiments. It is a stable and easily accessible compound that can be used as a reducing agent in various reactions. However, its use is limited by its toxicity and its potential to cause oxidative stress and DNA damage.

将来の方向性

There are several future directions for the use of hydroxylamine, O,O'-1,8-octanediylbis-. One potential application is in the synthesis of new pharmaceuticals with improved efficacy and reduced toxicity. Another potential application is in the development of new analytical methods for the detection of various functional groups in organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of hydroxylamine, O,O'-1,8-octanediylbis- and to develop strategies to mitigate its potential toxicity.

In conclusion, hydroxylamine, O,O'-1,8-octanediylbis- is a versatile compound that has been widely used in scientific research. Its use as a reducing agent in organic chemistry and in the synthesis of pharmaceuticals has been well established. However, its potential toxicity and its ability to cause oxidative stress and DNA damage highlight the need for further research to better understand its biochemical and physiological effects and to develop strategies to mitigate its potential toxicity.

科学的研究の応用

アルデヒドデヒドロゲナーゼ阻害

熱物理的特性

要約すると、O-(8-アミノオキシオクチル)ヒドロキシルアミンは、化学工学から生物学研究まで、さまざまな分野で有望です。そのユニークな特性により、科学的探求と実用的な用途のための汎用性の高い化合物となっています。 🌟

Safety and Hazards

While specific safety and hazard information for Hydroxylamine, O,O’-1,8-octanediylbis- is not available, hydroxylamine in general is known to be a mutagenic and carcinogenic substance . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer .

特性

IUPAC Name |

O-(8-aminooxyoctyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O2/c9-11-7-5-3-1-2-4-6-8-12-10/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWLZTWKEDJOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCON)CCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604301 | |

| Record name | O,O'-Octane-1,8-diyldihydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91219-69-1 | |

| Record name | O,O'-Octane-1,8-diyldihydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B1661372.png)

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1661377.png)

phosphanium iodide](/img/structure/B1661389.png)

phosphanium iodide](/img/structure/B1661390.png)